Ethyl green

Description

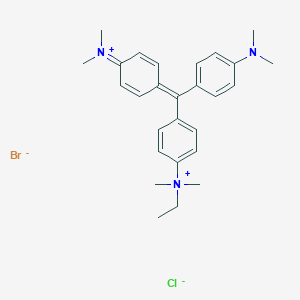

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;bromide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3.BrH.ClH/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;/h9-20H,8H2,1-7H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAQSADEMXDTKN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884772 | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14855-76-6, 7114-03-6 | |

| Record name | Ethyl green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14855-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014855766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromidechloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromide chloride, compound with zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFQ95SNB21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ethyl Green Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ethyl Green (C.I. 42590), a triarylmethane dye. This document details the underlying chemical principles, provides detailed experimental protocols, and outlines methods for the characterization and quality control of the final product.

Introduction

This compound, also known as Basic Green 1, is a cationic triarylmethane dye closely related to Mthis compound and Crystal Violet. Its synthesis involves the ethylation of Crystal Violet. A primary challenge in the production of high-purity this compound is the removal of unreacted Crystal Violet, which is a common contaminant. This guide presents a robust methodology for both the synthesis and subsequent purification of this compound, tailored for a laboratory setting.

Synthesis of this compound from Crystal Violet

The synthesis of this compound is achieved through the N-alkylation of Crystal Violet. This reaction introduces an ethyl group to one of the dimethylamino moieties of the Crystal Violet molecule. While various ethylating agents can be employed, this protocol will focus on the use of diethyl sulfate.

Chemical Reaction

The overall reaction is as follows:

Crystal Violet + Diethyl Sulfate → this compound

Experimental Protocol: Ethylation of Crystal Violet

Materials:

-

Crystal Violet (C₂₅H₃₀ClN₃)

-

Diethyl sulfate ((C₂H₅)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Distilled water

-

Magnetic stirrer with heating plate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of Crystal Violet in 100 mL of anhydrous DMF.

-

Addition of Ethylation Agent: While stirring, slowly add 2.5 mL of diethyl sulfate to the Crystal Violet solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted diethyl sulfate and acidic byproducts.

-

The crude this compound will precipitate. Filter the precipitate using a Buchner funnel and wash it thoroughly with distilled water, followed by a wash with diethyl ether to remove non-polar impurities.

-

-

Drying: Dry the crude this compound product in a vacuum oven at 50°C overnight.

Quantitative Data

| Parameter | Value |

| Starting Material | Crystal Violet |

| Ethylating Agent | Diethyl Sulfate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 80-90°C |

| Reaction Time | 6-8 hours |

| Expected Yield (Crude) | 70-80% |

Purification of this compound

The primary impurity in the crude this compound product is unreacted Crystal Violet. A highly effective method for removing this impurity is through liquid-liquid extraction using chloroform, in which Crystal Violet is more soluble than this compound.

Experimental Protocol: Chloroform Extraction

Materials:

-

Crude this compound

-

Chloroform (CHCl₃)

-

Distilled water

-

Separatory funnel (1 L)

-

Beakers and flasks

Procedure:

-

Solution Preparation: Prepare a 0.1% (w/v) aqueous solution of the crude this compound. For example, dissolve 1 g of crude dye in 1 L of distilled water.

-

First Extraction:

-

Transfer the this compound solution to a 1 L separatory funnel.

-

Add an equal volume of chloroform (1 L).

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The lower chloroform layer will be colored with the extracted Crystal Violet.

-

-

Separation: Carefully drain the lower chloroform layer and collect it for proper disposal. The upper aqueous layer contains the partially purified this compound.

-

Repeated Extractions: Repeat the extraction with fresh portions of chloroform until the chloroform layer appears nearly colorless, indicating that the majority of the Crystal Violet has been removed. This typically requires 3-5 extractions.

-

Final Product Isolation: After the final extraction, the purified aqueous this compound solution can be used as is, or the dye can be isolated by evaporating the water under reduced pressure.

Quantitative Data

| Parameter | Description |

| Purification Method | Liquid-Liquid Extraction |

| Solvent | Chloroform |

| Concentration of Dye Solution | 0.1% (w/v) in water |

| Ratio of Aqueous to Organic Phase | 1:1 (v/v) |

| Number of Extractions | 3-5 (until chloroform layer is pale) |

| Expected Purity | >95% |

Characterization and Quality Control

The purity of the synthesized this compound should be assessed using analytical techniques.

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of n-butanol, acetic acid, and water in a 4:1:1 ratio.

-

Visualization: The spots are colored and can be visualized directly. Crystal Violet will have a different Rf value than this compound, allowing for the assessment of purification progress.

UV-Vis Spectroscopy

The purity of this compound can be estimated by examining its UV-Vis spectrum.

| Dye | λmax (in water) |

| Crystal Violet | ~590 nm |

| This compound | ~627 nm |

The absence of a significant shoulder or peak at ~590 nm in the spectrum of the purified product indicates the successful removal of Crystal Violet.

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound via ethylation of Crystal Violet.

Purification Workflow

Caption: Workflow for the purification of this compound from Crystal Violet.

An In-depth Technical Guide to the Mechanism of Action for Ethyl Green Nuclear Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Green is a cationic triarylmethane dye utilized in histology and cytological staining for the selective coloration of nuclear material. Its ability to specifically bind to DNA renders it a valuable tool for visualizing cell nuclei, particularly in conjunction with counterstains like Pyronin Y in the Unna-Pappenheim technique to differentiate between DNA and RNA. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its physicochemical properties, detailed experimental protocols for its use, and troubleshooting guidance. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required for the effective application of this compound in their work.

Core Mechanism of Action: Electrostatic Interaction with the DNA Major Groove

The primary mechanism governing this compound's efficacy as a nuclear stain is its electrostatic attraction to the negatively charged phosphate backbone of DNA. As a cationic dye, this compound carries a positive charge at physiological pH, which facilitates a strong, non-intercalative binding interaction with the polyanionic DNA molecule.

Several key factors contribute to the specificity of this compound for nuclear DNA:

-

Cationic Nature: The delocalized positive charge on the this compound molecule is the primary driver of its association with the negatively charged phosphate groups of the DNA backbone.[1][2]

-

Major Groove Binding: Unlike intercalating dyes that insert themselves between base pairs, this compound binds to the major groove of the DNA double helix.[2] This mode of binding is influenced by the specific stereochemistry of the dye molecule, which fits within the wider and more accessible major groove.

-

Structural Similarity to Mthis compound: this compound is structurally and functionally very similar to Mthis compound, with the primary difference being the presence of an ethyl group in place of a methyl group.[3][4] Consequently, their mechanisms of DNA binding are considered to be nearly identical.[3] Research on Mthis compound has shown that it does not intercalate into the DNA but rather interacts electrostatically with the major groove.[2]

The binding of this compound to DNA is a complex process influenced by the electrostatic potential and shape complementarity between the dye and the DNA molecule. The interaction is sensitive to salt concentration, with higher salt concentrations potentially weakening the binding by shielding the electrostatic charges.

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that due to the extensive overlap in the application and chemical nature of this compound and Mthis compound, some of the spectral properties listed are based on data for Mthis compound, as specific quantitative data for this compound can be limited. This is a reasonable approximation given their structural and functional similarities.[3]

| Property | Value | Reference |

| Chemical Formula | C27H35BrClN3 | [3] |

| Molecular Weight | 516.9 g/mol | [5] |

| Appearance | Green Powder | [6] |

| Solubility | Soluble in water and ethanol | [3] |

| Absorption Maximum (λmax) | 630-635 nm in water | [6] |

| Excitation Maximum (DNA-bound) | ~633 nm (inferred from Mthis compound) | [7] |

| Emission Maximum (DNA-bound) | ~677 nm (inferred from Mthis compound) | [7] |

Signaling and Interaction Pathway

The interaction of this compound with DNA is a direct binding event rather than a complex signaling pathway. The following diagram illustrates the electrostatic binding of the cationic this compound dye to the major groove of the DNA double helix.

Caption: Electrostatic attraction between positively charged this compound and the negatively charged DNA major groove.

Experimental Protocols

The following is a detailed protocol for this compound nuclear staining in mammalian cells, adapted from established methods for Mthis compound.

Reagent Preparation

1. Stock this compound Solution (0.5% w/v)

-

This compound powder: 0.5 g

-

Distilled water: 100 mL

-

Procedure: Dissolve the this compound powder in distilled water. Commercial preparations of this compound may be contaminated with Crystal Violet, which can be removed by extraction with chloroform.[3]

2. Acetate Buffer (0.1 M, pH 4.2)

-

Sodium acetate (anhydrous): 8.2 g

-

Distilled water: 1 L

-

Glacial acetic acid

-

Procedure: Dissolve the sodium acetate in distilled water. Adjust the pH to 4.2 with glacial acetic acid.

3. Working Staining Solution

-

Stock this compound Solution (0.5%): 10 mL

-

Acetate Buffer (0.1 M, pH 4.2): 90 mL

-

Procedure: Mix the stock solution with the acetate buffer. The final concentration of this compound will be 0.05%.

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 1 change, 3 minutes.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled water: Rinse thoroughly.

-

-

Staining:

-

Immerse slides in the working this compound staining solution for 10-15 minutes.

-

-

Rinsing:

-

Quickly rinse the slides in distilled water.

-

-

Dehydration:

-

95% Ethanol: 10 dips.

-

100% Ethanol: 2 changes, 10 dips each.

-

-

Clearing:

-

Xylene: 2 changes, 5 minutes each.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Experimental Workflow

The following diagram outlines the key steps in the this compound staining protocol for paraffin-embedded tissue sections.

Caption: Step-by-step workflow for this compound nuclear staining of paraffin-embedded sections.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak Staining | Staining time too short. | Increase incubation time in the this compound solution. |

| pH of the staining solution is incorrect. | Ensure the pH of the acetate buffer is 4.2. | |

| Over-differentiation in alcohol. | Reduce the time and/or number of dips in the dehydration steps. | |

| Overstaining | Staining time too long. | Decrease the incubation time in the this compound solution. |

| Inadequate rinsing. | Ensure a quick but thorough rinse after staining. | |

| Non-specific Background Staining | Presence of Crystal Violet contaminant. | Extract the this compound solution with chloroform to remove Crystal Violet.[3] |

| Incomplete removal of fixative. | Ensure thorough washing after fixation. | |

| Precipitate on Section | Staining solution is old or unfiltered. | Filter the staining solution before use. Prepare fresh solution if necessary. |

Conclusion

This compound is a reliable and effective nuclear stain that functions through a well-understood mechanism of electrostatic binding to the major groove of DNA. Its specificity for nuclear material makes it a valuable reagent in various histological and cytological applications. By understanding the core principles of its action and adhering to optimized protocols, researchers can achieve consistent and high-quality nuclear staining for their scientific investigations. This guide provides the foundational knowledge and practical instructions to facilitate the successful use of this compound in a laboratory setting.

References

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. Mammalian Cell Staining [protocols.io]

- 3. stainsfile.com [stainsfile.com]

- 4. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Evaluation of Impermeant, DNA-Binding Dye Fluorescence as a Real-Time Readout of Eukaryotic Cell Toxicity in a High Throughput Screening Format - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 核の蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Mthis compound - Wikipedia [en.wikipedia.org]

The Enduring Legacy of Ethyl Green: A Technical Guide to its History and Application as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Green (C.I. 42590) is a cationic triarylmethane dye that has carved a niche for itself in the annals of biological staining. A close relative of the more commonly known Mthis compound, this vibrant stain has been a valuable tool for researchers in histology and cytology for over a century. Its primary application lies in its ability to selectively stain the nuclei of cells, a property that has been harnessed in various techniques to differentiate cellular components and elucidate tissue morphology. This in-depth technical guide explores the history, development, chemical properties, and applications of this compound as a biological stain, providing researchers with the necessary knowledge to effectively utilize this classic dye in their work.

A Journey Through Time: The Historical Development of this compound

The story of this compound is intrinsically linked to the pioneering work of 19th-century scientists who laid the foundations of modern histology and bacteriology. The timeline below highlights key milestones in the development and understanding of this important stain.

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Green (C.I. 42590)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Green (C.I. 42590), a triarylmethane dye, is a cationic stain historically and currently utilized in histology and cytology for the selective staining of nucleic acids. Often used interchangeably with Mthis compound, it is a critical component of the Unna-Pappenheim stain for the differentiation of DNA and RNA. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a description of its mechanism of action as a biological stain.

Introduction

This compound (C.I. 42590) is a synthetic dye belonging to the triarylmethane class. It is structurally related to Crystal Violet, from which it is synthesized by the addition of an ethyl group.[1] This modification imparts specific staining characteristics, most notably its high affinity for DNA. In histological applications, this compound is valued for its ability to impart a distinct green color to cell nuclei, facilitating the microscopic examination of tissue morphology and cellular details.[2] It is frequently supplied as a zinc chloride double salt to enhance stability. It is important to note that commercial preparations of "Mthis compound" are often, in fact, this compound, and the two are considered largely interchangeable for most histological purposes.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its application in staining protocols and for the development of new analytical techniques.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CI Name | This compound | [1] |

| CI Number | 42590 | [1] |

| CAS Number | 7114-03-6 | |

| Chemical Formula | C₂₇H₃₅BrClN₃ (as bromide chloride salt) | [3] |

| C₂₇H₃₅Cl₂N₃·ZnCl₂ (as zinc chloride double salt) | ||

| Molecular Weight | 516.9 g/mol (as bromide chloride salt) | [3] |

| 608.78 g/mol (as zinc chloride double salt) | ||

| Appearance | Dark green to red-brown crystalline powder | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | ||

| Water | Soluble | |

| Ethanol | Soluble |

Table 2: Spectroscopic Properties

| Property | Value | Reference(s) |

| Absorption Maxima (in water) | 630 - 635 nm | |

| Secondary Absorption Maximum | ~423 nm | [1] |

| Molar Absorptivity (ε) | Varies with purity and solvent |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the determination of its key physicochemical properties.

Synthesis of this compound from Crystal Violet

Principle: The synthesis involves the quaternization of one of the dimethylamino groups of Crystal Violet using an ethylating agent.

Materials:

-

Crystal Violet (C.I. 42600)

-

Ethyl iodide or diethyl sulfate

-

Anhydrous solvent (e.g., nitrobenzene or ethanol)

-

Sodium bicarbonate

-

Chloroform

-

Zinc chloride

-

Hydrochloric acid

Procedure:

-

Dissolve Crystal Violet in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the ethylating agent (e.g., ethyl iodide) in a stoichiometric amount.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and precipitate the crude product by adding a non-polar solvent.

-

Filter the crude product and wash it with a non-polar solvent.

-

To remove any unreacted Crystal Violet, dissolve the crude product in water and perform a liquid-liquid extraction with chloroform. Crystal Violet will preferentially partition into the chloroform layer.[1]

-

The aqueous layer containing this compound can be further purified. To prepare the zinc chloride double salt, add a solution of zinc chloride in dilute hydrochloric acid to the aqueous solution of this compound.

-

The precipitated this compound zinc chloride double salt is then filtered, washed with a small amount of cold water, and dried.

Characterization: The final product should be characterized by UV-Vis spectroscopy to confirm the absorption maxima and by techniques such as mass spectrometry and NMR to confirm the structure.

dot

Determination of Molar Absorptivity

Principle: The molar absorptivity (ε) is determined by measuring the absorbance of a series of solutions of known concentrations using a UV-Vis spectrophotometer and applying the Beer-Lambert Law (A = εbc).

Procedure:

-

Prepare a stock solution of this compound of a precisely known concentration in deionized water.

-

From the stock solution, prepare a series of dilutions of decreasing concentrations.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the λmax (approximately 633 nm). Use deionized water as the blank.

-

Plot a graph of absorbance versus concentration.

-

The slope of the resulting line will be equal to the molar absorptivity multiplied by the path length of the cuvette (typically 1 cm).

-

Calculate the molar absorptivity (ε) from the slope.

Determination of Solubility

Principle: The equilibrium solubility is determined by creating a saturated solution of the dye and measuring the concentration of the dissolved solute.

Procedure:

-

Add an excess amount of this compound powder to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a fine-pore filter to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtrate using UV-Vis spectrophotometry by comparing its absorbance to a standard curve.

Mechanism of Action in Biological Staining

This compound does not participate in a classical signaling pathway but rather exerts its biological effect through a direct staining mechanism. Its primary application is in the differential staining of DNA and RNA, most notably in the Unna-Pappenheim technique, which also utilizes Pyronin Y.

Mechanism of DNA Staining: this compound is a cationic dye with two positive charges. This allows it to bind strongly to the negatively charged phosphate groups of the DNA backbone through electrostatic interactions.[2] The dye is believed to bind in the major groove of the DNA double helix. This specific and strong interaction results in the characteristic green staining of DNA in the cell nucleus.[4]

In the Unna-Pappenheim stain, both this compound and Pyronin Y (a red cationic dye) are used. This compound has a higher affinity for the highly polymerized DNA, while Pyronin Y stains the less polymerized RNA in the nucleolus and cytoplasm red.[5]

dot

Safety and Handling

This compound is a dye and will stain skin and clothing. It is also a potential irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the powder and its solutions. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound (C.I. 42590) is a valuable tool in cellular and molecular biology research, primarily due to its specific staining of DNA. Understanding its physical and chemical properties is essential for its effective application and for the development of new research methodologies. This guide provides a foundational understanding of this important histological stain for researchers and professionals in the life sciences.

References

A Technical Guide to the Solubility of Ethyl Green in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ethyl green in two common laboratory solvents: water and ethanol. This document summarizes available quantitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

This compound (also known as Mthis compound, C.I. 42590) is a cationic triphenylmethane dye.[1] It is structurally related to crystal violet and is often used as a biological stain.[2] Notably, commercial preparations of what is sold as mthis compound may in fact be this compound, and the terms are sometimes used interchangeably in literature, which can lead to ambiguity.[2][3] It is also common for these dyes to be contaminated with crystal violet, which can be removed by washing with chloroform.[2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely published. However, data for a closely related compound, often referred to as "Mthis compound (Zinc Chloride Salt; this compound)," provides valuable insight into its solubility characteristics.

| Solvent | Solubility (% w/v) | Solubility ( g/100 mL) |

| Water | 8.0% | 8.0 |

| Ethanol | 3.0% | 3.0 |

Data sourced from a technical datasheet for "Mthis compound, Certified, C.N. #DcG-20 (Zinc Chloride Salt; this compound)"[4]

It is important to note that the interchangeability of the names "this compound" and "Mthis compound" in commercial products necessitates careful consideration of the specific dye being used.[2][3] Researchers should always refer to the manufacturer's specifications for the particular product in use.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in water and ethanol. This protocol is adapted from general methods for determining the solubility of chemical compounds and dyes.[5][6][7]

Objective: To determine the saturation solubility of this compound in deionized water and absolute ethanol at a specified temperature (e.g., 25°C).

Materials:

-

This compound powder

-

Deionized water

-

Absolute ethanol

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Spectrophotometer

-

Cuvettes

-

Syringe filters (0.45 µm pore size)

-

Syringes

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the desired solvent (water or ethanol) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound powder to a known volume of the solvent (water or ethanol) in a sealed container (e.g., a screw-cap flask). The amount of excess solid should be sufficient to ensure that saturation is reached.

-

Place the container in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the range of the standard solutions prepared for the calibration curve.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the standard solutions and the diluted saturated solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 630-634 nm).[3]

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Using the absorbance of the diluted saturated solution, determine its concentration from the calibration curve.

-

Calculate the solubility of this compound in the original undiluted saturated solution, taking into account the dilution factor. Express the solubility in g/100 mL or other appropriate units.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Staining Applications and Considerations

This compound is a key component in the Unna-Pappenheim stain, where it is used in conjunction with pyronin to differentiate between DNA (staining green) and RNA (staining red).[2] The solubility of this compound in both aqueous and alcoholic solutions is critical for the preparation of these staining solutions. For instance, a typical Pappenheim staining protocol involves bringing tissue sections to water via xylene and ethanol before applying the staining solution.[8]

Given the potential for confusion between this compound and mthis compound, and the presence of impurities like crystal violet, it is imperative for researchers in drug development and other scientific fields to characterize the solubility and purity of their specific dye lots to ensure reproducibility and accuracy in their experimental results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. stainsfile.com [stainsfile.com]

- 3. stainsfile.com [stainsfile.com]

- 4. emsdiasum.com [emsdiasum.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. stainsfile.com [stainsfile.com]

Unveiling the Spectral Signature of Ethyl Green: A Technical Guide for Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the absorption spectrum of Ethyl Green, a vital stain in microscopy. Understanding its spectral properties is paramount for optimizing imaging protocols, ensuring accurate quantification, and leveraging its full potential in biological research. This document provides a comprehensive overview of its absorption characteristics, detailed experimental protocols for spectral measurement, and a visual representation of the experimental workflow.

This compound: Spectral Properties and Data

This compound, a cationic triarylmethane dye, is widely used in histology and cell biology for staining nucleic acids.[1] Its vibrant green color is a direct result of its selective absorption of light in the visible spectrum. The absorption maximum (λmax) is a critical parameter for configuring imaging systems to achieve the best signal-to-noise ratio.

Several sources report slightly different absorption maxima for this compound, which can be attributed to variations in solvent conditions and the specific salt form of the dye. It is also important to note that this compound is structurally similar to and often used interchangeably with Mthis compound.[2][3] In many commercial preparations, Crystal Violet may be present as a contaminant, which can be removed by washing with chloroform.[2]

For clarity and comparative purposes, the reported quantitative data on the absorption spectrum of this compound are summarized in the table below.

| Parameter | Value | Solvent/Conditions | Source |

| Absorption Maximum (λmax) | 636 nm | Not Specified | AAT Bioquest[4] |

| Absorption Maximum (λmax) | 629 nm, 423 nm | Not Specified | StainsFile (from Aldrich)[2] |

| Absorption Maximum (λmax) | 631 nm | Water | Unisource Chemicals Pvt. Ltd.[5] |

Experimental Protocol for Determining the Absorption Spectrum

The following is a detailed methodology for measuring the absorption spectrum of this compound in a laboratory setting. This protocol is based on established spectrophotometric techniques.[6][7][8]

Objective: To determine the absorption spectrum and identify the wavelength of maximum absorbance (λmax) for this compound.

Materials:

-

This compound dye powder

-

Spectrophotometer (UV-Visible)

-

Quartz or glass cuvettes

-

Appropriate solvent (e.g., deionized water, ethanol, or methanol)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Kimwipes

Procedure:

-

Solvent Selection and Blank Preparation:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of the selected solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL). Mix thoroughly until the dye is completely dissolved.

-

-

Preparation of Working Solutions and Concentration Adjustment:

-

Prepare a series of dilutions from the stock solution.

-

The ideal absorbance reading for the peak maximum should be between 0.2 and 1.0 absorbance units to ensure linearity according to the Beer-Lambert law.[6]

-

Start with a dilute solution and measure its absorbance at the expected λmax (around 630 nm). Adjust the concentration by adding more stock solution or diluting with the solvent until the peak absorbance falls within the optimal range.

-

-

Spectrophotometer Calibration and Measurement:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range appropriate for visible dyes (e.g., 400 nm to 750 nm).

-

Place the blank cuvette in the spectrophotometer and zero the absorbance.

-

Replace the blank with the cuvette containing the this compound working solution.

-

Initiate the scan to measure the absorbance at each wavelength across the specified range.

-

-

Data Analysis:

-

The spectrophotometer software will generate an absorption spectrum, which is a plot of absorbance versus wavelength.

-

Identify the wavelength at which the highest absorbance is recorded. This is the λmax.

-

Note any secondary absorption peaks that may be present.

-

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining the absorption spectrum of this compound is illustrated in the diagram below.

References

- 1. This compound | C27H35BrClN3 | CID 84671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stainsfile.com [stainsfile.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 5. ucplchem.com [ucplchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ursinus.edu [ursinus.edu]

- 8. Absorption spectroscopy - Wikipedia [en.wikipedia.org]

Understanding the Cationic Nature of Ethyl Green Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Green (C.I. 42590) is a synthetically produced triarylmethane dye characterized by its distinct green hue.[1][2] As a member of the triphenylmethane class of dyes, its chemical structure imparts a positive charge, rendering it a cationic molecule.[3] This inherent cationic nature is the cornerstone of its utility in a multitude of biological staining applications, primarily facilitating its interaction with negatively charged macromolecules within cells. This guide provides a comprehensive overview of the core principles governing the cationic behavior of this compound, its interaction with cellular components, and detailed methodologies for its application in research settings.

Core Principles of Cationic Nature and Mechanism of Action

The defining feature of this compound is its permanent positive charge, which resides on the central carbon atom and is delocalized across the three aromatic rings through resonance. This positive charge is balanced by a counter-ion, typically chloride and/or bromide.[3] The cationic character of this compound dictates its primary mode of interaction with biological substrates through electrostatic forces.

Cellular components such as nucleic acids (DNA and RNA) and certain proteins possess a net negative charge due to the presence of phosphate and carboxylate groups, respectively. The positively charged this compound molecule is therefore electrostatically attracted to these anionic sites, leading to the formation of a stable dye-substrate complex. This interaction is the fundamental principle behind its application as a biological stain.

Quantitative Data

| Property | This compound (C.I. 42590) | Mthis compound (C.I. 42585) | Reference |

| Molecular Formula | C₂₇H₃₅BrClN₃ | C₂₆H₃₃Cl₂N₃ | [2][3][4] |

| Molecular Weight | 516.94 g/mol | 458.48 g/mol | [3][4] |

| Absorption Maxima (λmax) | 629 nm, 423 nm | 630-634 nm, 420 nm | [4][5] |

| Molar Extinction Coefficient (ε) | Data not available | ~88,273 L·mol⁻¹·cm⁻¹ (for Crystal Violet, a related dye) | [6] |

| Fluorescence Excitation | Data not available | 633 nm | [7][8] |

| Fluorescence Emission | Data not available | 677 nm | [7][8] |

| Fluorescence Quantum Yield (Φ) | Data not available | Data not available | |

| pKa | Data not available | 1.30 (for Malachite Green, a related dye) | |

| Solubility | Soluble in water and ethanol | Very soluble in water and ethanol | [4][5] |

Experimental Protocols

I. Unna-Pappenheim Staining for Differentiating DNA and RNA

The Unna-Pappenheim stain is a classic histological technique that utilizes the differential staining properties of Mthis compound (or this compound) and Pyronin Y to distinguish between DNA and RNA in tissue sections.[7][9] Mthis compound, with its high affinity for the phosphate backbone of DNA, stains the nucleus green, while Pyronin Y stains the RNA-rich cytoplasm and nucleolus red.

Materials:

-

Fixed tissue sections on slides

-

Mthis compound (or this compound) solution (0.5% in 0.1 M acetate buffer, pH 4.8)

-

Pyronin Y solution (0.25% in 0.1 M acetate buffer, pH 4.8)

-

Acetate buffer (0.1 M, pH 4.8)

-

Distilled water

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Protocol: [10]

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin wax (2 changes, 5 minutes each).

-

Rehydrate sections through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.

-

Rinse with distilled water.

-

-

Staining:

-

Prepare the working staining solution by mixing 2.5 ml of 0.5% Mthis compound solution and 7.5 ml of 0.25% Pyronin Y solution.

-

Immerse slides in the Mthis compound-Pyronin staining solution for 5-10 minutes.

-

-

Differentiation and Dehydration:

-

Briefly rinse the slides in distilled water.

-

Differentiate and dehydrate rapidly by passing the slides through 3 changes of acetone.

-

Clear the sections in xylene (2 changes, 3 minutes each).

-

-

Mounting:

-

Mount the coverslip with a resinous mounting medium.

-

Expected Results:

-

DNA (Nuclei): Green to blue-green

-

RNA (Cytoplasm, Nucleoli): Red to pink

II. Assessment of Mitochondrial Membrane Potential

The cationic nature of this compound suggests its potential to accumulate in mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm).[1][11][12] A decrease in ΔΨm, an early indicator of apoptosis and cellular stress, would lead to reduced accumulation of the dye.

Materials:

-

Cultured cells

-

This compound dye solution (e.g., 1-10 µM in appropriate cell culture medium)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

-

Fluorescence microscope or plate reader with appropriate filters

Protocol:

-

Cell Preparation:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides).

-

Allow cells to adhere and grow to the desired confluency.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with a balanced salt solution.

-

Incubate the cells with the this compound working solution for 15-30 minutes at 37°C.

-

-

Treatment (Optional):

-

For positive control, treat a subset of cells with FCCP (e.g., 10 µM) for 10-15 minutes to induce mitochondrial depolarization.

-

-

Imaging and Analysis:

-

Wash the cells to remove excess dye.

-

Image the cells using a fluorescence microscope with appropriate filter sets (excitation/emission to be determined empirically for this compound, but likely in the red/far-red spectrum based on Mthis compound's properties).

-

Alternatively, quantify the fluorescence intensity using a microplate reader. A decrease in fluorescence intensity in treated or unhealthy cells compared to control cells indicates mitochondrial depolarization.

-

Visualizations

Signaling Pathway: Mitochondrial Accumulation of this compound

Caption: Cationic this compound accumulates in the mitochondrial matrix due to the negative membrane potential.

Experimental Workflow: Unna-Pappenheim Staining

Caption: Workflow for the Unna-Pappenheim staining method.

Synthesis of this compound

This compound can be synthesized via a Grignard reaction, a common method for creating triarylmethane dyes.[13][14] The following is a representative procedure adapted from the synthesis of the structurally similar dye, Malachite Green.

Reaction Scheme:

The synthesis involves the reaction of a Grignard reagent prepared from 4-bromo-N,N-dimethylaniline with N,N-diethyl-4-aminobenzaldehyde, followed by oxidation.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous tetrahydrofuran (THF)

-

4-bromo-N,N-dimethylaniline

-

N,N-diethyl-4-aminobenzaldehyde

-

Hydrochloric acid (HCl)

-

Oxidizing agent (e.g., lead dioxide or chloranil)

Protocol:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a crystal of iodine.

-

Add a solution of 4-bromo-N,N-dimethylaniline in anhydrous THF dropwise to initiate the reaction.

-

Once the reaction starts, add the remaining 4-bromo-N,N-dimethylaniline solution and reflux the mixture until the magnesium is consumed.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent to 0°C.

-

Add a solution of N,N-diethyl-4-aminobenzaldehyde in anhydrous THF dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Oxidation:

-

Quench the reaction by slowly adding a saturated ammonium chloride solution.

-

Extract the leuco base of this compound with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer and remove the solvent.

-

Dissolve the crude leuco base in dilute HCl and treat with an oxidizing agent to form the colored this compound dye.

-

-

Purification:

-

The crude dye can be purified by recrystallization.

-

Conclusion

The cationic nature of this compound is the pivotal characteristic that enables its widespread use as a biological stain. Its electrostatic attraction to negatively charged cellular components, particularly nucleic acids, provides a reliable method for their visualization. This guide has provided a detailed overview of the principles, quantitative data, and experimental protocols for the application of this compound in research. The provided diagrams and methodologies offer a framework for researchers to effectively utilize this versatile dye in their studies of cellular structure and function. Further research to determine the precise molar extinction coefficient and fluorescence quantum yield of this compound will enhance its quantitative applications.

References

- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C27H35BrClN3 | CID 84671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. stainsfile.com [stainsfile.com]

- 5. stainsfile.com [stainsfile.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. tissuesampling.weebly.com [tissuesampling.weebly.com]

- 8. Application of the DNA-specific stain mthis compound in the fluorescent labeling of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. stainsfile.com [stainsfile.com]

- 11. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Navigating the Ambiguities: A Technical Guide to the Safe Handling of Ethyl Green Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for Ethyl Green powder. It is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely. A significant challenge in compiling this guide is the prevalent ambiguity in chemical literature and commercial sources between this compound and Mthis compound. Often, "this compound" is listed as a synonym for Mthis compound (C.I. 42590; CAS No. 7114-03-6). However, distinct chemical identifiers for this compound also exist (CAS No. 14855-76-6), suggesting it is a separate entity. Due to this confusion and the lack of specific toxicological data for a definitively distinct "this compound," a conservative approach is mandated. The following guidelines are based on the available data for products labeled as this compound and/or Mthis compound and should be considered a baseline for safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a cationic triarylmethane dye soluble in water and alcohol.[1][2] It appears as a green or sometimes reddish-brown to orange-yellow crystalline powder.[1][3] Its primary application is as a biological stain in histology and microscopy.[1][4] The chemical identity is often conflated with Mthis compound, and products may be sold as "Mthis compound (synonym: this compound)".[1] It is crucial to consult the supplier-specific Safety Data Sheet (SDS) for the exact specifications of the product in use.

| Property | Data |

| Appearance | Green, Dark green to red-brown, or Orange-yellow crystalline powder[1][3] |

| Common Synonyms | Mthis compound, C.I. 42590[1] |

| CAS Number | 7114-03-6 (commonly for Mthis compound/Ethyl Green)[3][5], 14855-76-6 (distinct for this compound)[2] |

| Molecular Formula | C27H35Cl2N3·ZnCl2 or C27H35BrClN3·ZnCl2 (as Mthis compound zinc chloride salt)[3][5], C27H35BrClN3 (as this compound)[4] |

| Solubility | Soluble in water and alcohol[1][2] |

| Absorption Maximum (λmax) | 630 - 635 nm in water[3] |

| Melting Point | Decomposes, > 300 °C[2][3] |

Hazard Identification and Toxicological Summary

This compound powder is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The available data, largely from SDS for Mthis compound/Ethyl Green, indicates it is an irritant.[1] Will stain skin, clothing, and surfaces.[1]

| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] | GHS07 | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation.[1] | GHS07 | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: Respiratory tract irritation.[1] | GHS07 | Warning | H335: May cause respiratory irritation.[1] |

| Aquatic Hazard (for C.I. 42590) | Category 2: Toxic to aquatic life with long lasting effects.[5] | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects.[5] |

Toxicological Data: Quantitative toxicological data such as LD50 and LC50 values are largely unavailable in the reviewed literature. One source explicitly states "N.A." (Not Available) for oral, inhalation, and dermal toxicity data.[1] Another source notes that no significant acute toxicological data was identified in a literature search. The absence of data necessitates a cautious approach, treating the substance as potentially harmful if swallowed, inhaled, or absorbed through the skin.

Experimental Protocols and Safe Handling

Adherence to standard operating procedures for handling hazardous chemical powders is critical.

Engineering Controls

All work with this compound powder must be conducted in a designated area with appropriate engineering controls to minimize dust generation and exposure.[6]

-

Ventilation: Use a certified chemical fume hood or a ventilated balance enclosure for all weighing and handling of the powder.[1][6]

-

Containment: Whenever possible, use premixed solutions to avoid handling the powder directly.[6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound powder.[1]

| PPE Category | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[1] |

| Body Protection | Laboratory coat. An apron may be required for larger quantities.[1] |

| Respiratory Protection | An effective dust mask or a respirator with a dust filter should be used if ventilation is inadequate.[1] |

General Hygiene and Handling Practices

-

Avoid breathing dust.[1]

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Use the minimum quantity of powder necessary for the procedure.[6]

-

Store containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store with other dyes, indicators, and stains, away from strong oxidizing agents.[1]

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[1] |

| Skin Contact | Wash off immediately with soap and plenty of water, removing all contaminated clothing. Get medical attention if irritation develops or persists.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell. Never give anything by mouth to an unconscious person.[1] |

Spill Response

In the event of a spill, follow these procedures while wearing full PPE.

-

Alert Personnel: Notify others in the immediate area.

-

Containment: Prevent further leakage or spillage if safe to do so. Avoid dust formation.[1]

-

Cleanup: Carefully sweep or wipe up the spilled material. Place in a sealed, labeled container for disposal.[1]

-

Ventilation & Decontamination: Ventilate the area and wash the spill site after material pickup is complete.[1]

Fire Fighting Measures

-

Extinguishing Media: Use a tri-class dry chemical fire extinguisher, carbon dioxide (CO2), water spray, or foam.[1]

-

Hazards: The substance is non-combustible but may emit toxic fumes when heated to decomposition.[1]

-

Protection: Firefighters should wear self-contained breathing apparatus.[1]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers.[1] Follow the Flinn Suggested Chemical Storage Pattern: Organic #9 (dyes, indicators, stains).[1]

-

Disposal: Dispose of waste material in a sealed, properly labeled container. All waste disposal must be in accordance with local, state, and federal regulations.[1]

Chemical Structure and Reactivity

This compound is a triarylmethane dye. Its structure is closely related to Crystal Violet and Mthis compound.[2]

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: May emit toxic fumes of carbon oxides and nitrogen oxides when heated to decomposition.[1]

References

- 1. Mthis compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Suvchem - Manufacturer and Exporter of Mthis compound (FOR MICROSCOPY) (C. I. NO 42590) (this compound) [suvchemlaboratorychemicals.com]

- 4. This compound | Biological Stain for Research [benchchem.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

Methodological & Application

Application Notes: Ethyl Green Staining Protocol for Paraffin-Embedded Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Green is a cationic triarylmethane dye utilized as a selective nuclear stain in histology.[1] Its mechanism of action involves an electrostatic interaction between the positively charged dye molecules and the negatively charged phosphate backbone of DNA, resulting in a distinct green to bluish-green staining of chromatin.[1][2] This specificity makes it an excellent counterstain in various histological and immunohistochemical procedures, providing clear differentiation of nuclear morphology against other cellular components. This compound is closely related to Mthis compound and the two are often used interchangeably.[3][4] This protocol provides a detailed method for the application of this compound as a nuclear counterstain in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle of the Method

The staining protocol begins with the deparaffinization and rehydration of the tissue sections to allow the aqueous this compound solution to penetrate the tissue. The positively charged this compound cations then bind to the negatively charged phosphate groups of the DNA in the cell nucleus. A subsequent brief differentiation in ethanol helps to remove excess, unbound stain, enhancing the contrast between the nuclei and the cytoplasm. The final steps involve dehydration and clearing of the tissue, followed by mounting with a resinous medium for microscopic examination.

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| This compound Solution | ||

| This compound Powder | 0.5 g | Ensure it is free from crystal violet contamination. |

| 0.1M Sodium Acetate Buffer | 100 ml | |

| Sodium Acetate Buffer (0.1M) | ||

| Sodium Acetate, trihydrate | 1.36 g | |

| Distilled Water | 100 ml | |

| pH | 4.2 | Adjust with concentrated glacial acetic acid. |

| Staining Time | 5 - 10 minutes | Optimal time may vary depending on tissue type and desired intensity. |

| Differentiation | 5 - 10 dips | In 85% or 95% ethanol. |

| Dehydration Series | ||

| 70% Ethanol | 3 minutes | |

| 95% Ethanol | 3 minutes | |

| 100% Ethanol | 2 changes, 3 minutes each | |

| Clearing Agent (Xylene or substitute) | 2 changes, 5 minutes each |

Experimental Protocol

Reagent Preparation

1. 0.1M Sodium Acetate Buffer (pH 4.2):

-

Dissolve 1.36 g of sodium acetate trihydrate in 100 ml of distilled water.

-

Adjust the pH to 4.2 using concentrated glacial acetic acid.

2. 0.5% this compound Staining Solution:

-

Dissolve 0.5 g of this compound powder in 100 ml of 0.1M Sodium Acetate Buffer (pH 4.2).[5]

-

Mix thoroughly to dissolve.

-

Filter the solution before use to remove any undissolved particles.

Staining Procedure

-

Deparaffinization and Rehydration:

-

Staining:

-

Rinsing and Differentiation:

-

Quickly rinse the slides in distilled water.[8] The sections may appear blue at this stage.

-

Differentiate by dipping the slides in 95% ethanol for approximately 10 dips.[5] The sections should turn green. This step is critical for controlling the staining intensity and achieving the desired contrast.

-

-

Dehydration and Clearing:

-

Dehydrate the sections quickly through 2 changes of 100% ethanol, 10 dips each.[5]

-

Clear in 2 changes of xylene (or a xylene substitute) for 5 minutes each.

-

-

Mounting:

-

Apply a drop of resinous mounting medium to the tissue section and coverslip.

-

Examine under a light microscope.

-

Expected Results

-

Nuclei: Green to bluish-green[7]

-

Cytoplasm: Faint green or colorless, depending on the counterstains used in preceding steps.

Visualization of the Experimental Workflow

Caption: Workflow for this compound staining of paraffin-embedded tissue sections.

References

- 1. This compound | Biological Stain for Research [benchchem.com]

- 2. DNA staining in agarose and polyacrylamide gels by mthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stainsfile.com [stainsfile.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Mthis compound Counterstain Protocol - IHC WORLD [ihcworld.com]

- 6. cdn.origene.com [cdn.origene.com]

- 7. fdneurotech.com [fdneurotech.com]

- 8. Mthis compound Counterstain Protocol | Protocols Online [protocolsonline.com]

Application Notes and Protocols for Ethyl Green in Cellular DNA Visualization

A Note to Researchers: The stain commonly referred to as "Ethyl Green" is chemically very similar to and often used interchangeably with "Mthis compound". In many commercial preparations, the dye sold as Mthis compound may, in fact, be this compound. For the purposes of these application notes, the terms will be used interchangeably, with a focus on the practical application of this class of dyes for DNA visualization.

Introduction

This compound (Mthis compound) is a cationic triphenylmethane dye that has been a staple in histology for over a century for the specific staining of DNA. Its resurgence in modern cell biology is attributed to its fluorescent properties, offering a versatile tool for both brightfield and fluorescence microscopy. This document provides detailed application notes and protocols for the use of this compound in visualizing DNA within cells, tailored for researchers, scientists, and drug development professionals.

This compound binds to DNA through electrostatic interactions within the major groove, a non-intercalating mechanism that minimizes distortion of the DNA structure.[1] When bound to DNA, it exhibits a significant increase in fluorescence, particularly in the far-red spectrum, making it an excellent candidate for live-cell imaging and multiplexing with other fluorophores.[1][2]

Data Presentation

Spectral Properties

| Property | Value | Reference |

| Excitation Maximum (DNA-bound) | 633 nm | [1][2] |

| Emission Maximum (DNA-bound) | 677 nm | [1][2] |

| Stokes Shift | 44 nm | [2] |

Quantitative Comparison of Fluorescent DNA Stains

| Feature | This compound (Mthis compound) | DAPI | SYBR Green I |

| Photostability | Very High; resistant to photobleaching under continuous excitation.[2][3] | Moderate photostability. | Low photostability. |

| Cytotoxicity | Generally low toxicity reported.[3] | High cytotoxicity, not recommended for live-cell staining.[4] | Can be cytotoxic and mutagenic. |

| Cell Permeability | Permeable to live cells, but more commonly used for fixed cells or as a viability stain.[5][6] | Permeable to live cells, but with difficulty.[4] | Permeable to live cells. |

| Binding Mechanism | Electrostatic interaction with the major groove of DNA.[1] | Binds to the minor groove of A-T rich regions of DNA. | Intercalates between DNA base pairs. |

| Quantum Yield (DNA-bound) | High | Moderate | Very High |

| Primary Application | Fixed and live-cell fluorescence microscopy, flow cytometry, histology. | Fixed-cell fluorescence microscopy, chromosome staining. | Real-time PCR, gel electrophoresis, cell quantification. |

Experimental Protocols

Purification of this compound (Mthis compound) Dye

Commercial preparations of this compound are often contaminated with Crystal Violet, which can interfere with fluorescence. A simple chloroform extraction can purify the dye.

Materials:

-

This compound (Mthis compound) powder

-

Distilled water

-

Chloroform

-

Separating funnel

-

Centrifuge and centrifuge tubes

Procedure:

-

Prepare a 4% (w/v) aqueous solution of this compound in distilled water.

-

In a fume hood, mix the this compound solution with at least two volumes of chloroform in a separating funnel.

-

Shake the funnel vigorously and then allow the phases to separate. Centrifugation at 2,000 x g for 1 minute can accelerate this process.

-

The upper aqueous phase contains the purified this compound, while the lower chloroform phase will be colored with the Crystal Violet contaminant.

-

Carefully collect the upper aqueous phase.

-

Repeat the chloroform extraction until the lower phase is colorless.

-

Dilute the final purified aqueous solution to a 2% stock solution with distilled water. This stock solution is stable for months at room temperature.[2]

Staining of Fixed Cultured Cells for Fluorescence Microscopy

This protocol is suitable for visualizing DNA in cells grown on coverslips or slides that have been fixed.

Materials:

-

Cultured cells on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

PBS with 0.1% Triton X-100 (PBS-T)

-

Purified 2% this compound stock solution

-

Mounting medium (e.g., 75% glycerol in 0.1 M Tris, pH 8.0)

Procedure:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with PBS-T for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Prepare the staining solution by diluting the 2% this compound stock solution 1:5,000 to 1:10,000 in PBS-T (final concentration approximately 2-4 µg/mL).[2][7]

-

Incubate the cells in the staining solution for 5-15 minutes at room temperature, protected from light.[2]

-

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.[7]

-

Image the cells using a fluorescence microscope with excitation around 633 nm and emission detection between 650-750 nm.[7]

Live-Cell Imaging and Viability Staining

This compound can be used as a viability stain as it preferentially enters cells with compromised membranes. For live-cell imaging, it is crucial to use a low concentration and minimal incubation time to reduce potential toxicity.

Materials:

-

Live cultured cells

-

Cell culture medium

-

Purified 2% this compound stock solution

-

Phosphate-Buffered Saline (PBS) or other imaging buffer

Procedure:

-

Prepare a working solution of this compound at a final concentration of 4 µg/mL in cell culture medium or imaging buffer.[7]

-

Replace the existing medium of the live cells with the this compound-containing medium.

-

Incubate for 15 minutes at room temperature in the dark.[7]

-

For viability assessment, cells can be co-stained with a live-cell marker if desired.

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets (Excitation: ~633 nm, Emission: ~677 nm).

Diagrams

Experimental Workflow for Fixed Cell Staining

Caption: Workflow for staining fixed cells with this compound.

Mechanism of this compound DNA Binding

Caption: this compound binds to the major groove of DNA.

Logical Relationship for Dye Selection

References

- 1. Mthis compound - Wikipedia [en.wikipedia.org]

- 2. Application of the DNA-Specific Stain Mthis compound in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resources.biomol.com [resources.biomol.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. uzhnu.edu.ua [uzhnu.edu.ua]

- 7. medchemexpress.com [medchemexpress.com]

Ethyl Green: Application Notes and Protocols for Immunohistochemistry

Introduction

Ethyl Green is a cationic triarylmethane dye that serves as a nuclear counterstain in immunohistochemistry (IHC) and histology.[1][2] Structurally similar to Mthis compound, it is often used interchangeably to provide a green to blue-green contrast to the chromogenic signal at the site of antigen localization.[1][3] This allows for clear visualization of the tissue architecture and the specific antibody staining. This compound binds to the negatively charged phosphate backbone of DNA, selectively staining the cell nucleus.[2] These application notes provide detailed protocols and data for the effective use of this compound as a counterstain in IHC for researchers, scientists, and drug development professionals.

Application Notes

Principle of Staining

This compound is a positively charged molecule that electrostatically interacts with the negatively charged phosphate groups of DNA in the cell nucleus.[2] This specific binding results in a distinct green or blue-green staining of the nuclei, providing a clear contrast to the brown of 3,3'-Diaminobenzidine (DAB), the red of Fast Red, or other chromogens used to visualize the target antigen.[4]

Applications in Immunohistochemistry

This compound is particularly useful in IHC applications where:

-

Cytoplasmic or membrane-bound antigens are being detected: The green nuclear stain provides an excellent morphological context for antigens localized in the cytoplasm or on the cell membrane.

-

Contrast with brown or red chromogens is desired: The green color of this compound offers a distinct and aesthetically pleasing contrast to the commonly used brown (DAB) and red (e.g., AEC, Fast Red) chromogens.[4]

-

An alternative to hematoxylin is needed: When a blue nuclear stain like hematoxylin might interfere with the interpretation of a blue chromogen or in multiplex IHC, this compound provides a suitable alternative.

Compatibility with Detection Systems